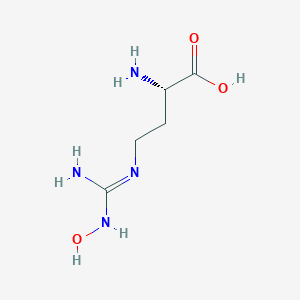

nor-NOHA

Übersicht

Beschreibung

Nω-Hydroxy-Nor-L-Arginin, allgemein als Nor-NOHA bezeichnet, ist ein potenter und spezifischer Inhibitor des Enzyms Arginase. Arginase spielt eine entscheidende Rolle im Harnstoffzyklus, indem es L-Arginin in L-Ornithin und Harnstoff umwandelt. This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Onkologie, Immunologie und Stoffwechselerkrankungen, erhebliches Interesse geweckt .

Wissenschaftliche Forschungsanwendungen

Nor-NOHA has a wide range of scientific research applications:

Immunology: It modulates immune responses by inhibiting arginase, which plays a role in immune cell function and inflammation.

Metabolic Diseases: This compound is used to study metabolic pathways involving L-arginine and nitric oxide synthesis.

Endothelial Dysfunction: It has been employed in studies related to endothelial dysfunction and cardiovascular diseases.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nor-NOHA kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroxylierung von L-Arginin. Die Reaktion verwendet typischerweise Hydroxylamin als Hydroxylierungsmittel unter kontrollierten Bedingungen. Der Prozess beinhaltet die Schutz der Amino- und Carboxylgruppen von L-Arginin, gefolgt von Hydroxylierung und anschließender Entschützung, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Filtration und Reinigung umfassen, um das Endprodukt zu erhalten, das für pharmazeutische und Forschungsanwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nor-NOHA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Nω-Hydroxy-L-Arginin oxidiert werden, einem Zwischenprodukt bei der Synthese von Stickstoffmonoxid.

Reduktion: Die Reduktion von this compound kann zur Bildung von L-Arginin führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen Hydroxyl- und Aminogruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und molekularen Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Nω-Hydroxy-L-Arginin

Reduktion: L-Arginin

Substitution: Verschiedene substituierte Derivate von this compound, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Immunologie: Es moduliert Immunantworten, indem es Arginase hemmt, das eine Rolle bei der Immunzellfunktion und Entzündung spielt.

Stoffwechselerkrankungen: This compound wird verwendet, um Stoffwechselwege zu untersuchen, die L-Arginin und die Synthese von Stickstoffmonoxid beinhalten.

Endotheliale Dysfunktion: Es wurde in Studien im Zusammenhang mit endothelialer Dysfunktion und Herz-Kreislauf-Erkrankungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Enzyms Arginase aus. Arginase katalysiert die Hydrolyse von L-Arginin zu L-Ornithin und Harnstoff. Durch die Hemmung von Arginase erhöht this compound die Verfügbarkeit von L-Arginin für Stickstoffmonoxidsynthase, was zu einer erhöhten Produktion von Stickstoffmonoxid führt. Dieser Mechanismus ist entscheidend für seine therapeutischen Wirkungen bei verschiedenen Krankheiten, einschließlich Krebs und Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

Nor-NOHA exerts its effects primarily by inhibiting the enzyme arginase. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, this compound increases the availability of L-arginine for nitric oxide synthase, leading to enhanced production of nitric oxide. This mechanism is crucial for its therapeutic effects in various diseases, including cancer and cardiovascular disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nω-Hydroxy-L-Arginin (NOHA): Ein Zwischenprodukt bei der Synthese von Stickstoffmonoxid und ein natürlicher Arginase-Inhibitor.

α-Difluormethylornithin (DMFO): Ein synthetischer Arginase-Inhibitor mit Anwendungen in der Krebstherapie.

Sauchinon: Ein pflanzlicher Arginase-Inhibitor mit entzündungshemmenden Eigenschaften.

Salvianolic Acid B (SAB): Eine weitere pflanzliche Verbindung mit potenzieller Arginase-hemmender Aktivität.

Einzigartigkeit von Nor-NOHA

This compound ist aufgrund seiner hohen Spezifität und Potenz als Arginase-Inhibitor einzigartig. Seine Fähigkeit, Apoptose in Leukämiezellen unter hypoxischen Bedingungen zu induzieren, und seine Rolle bei der Modulation von Immunantworten machen es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

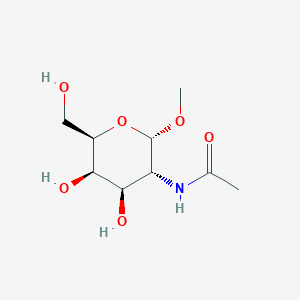

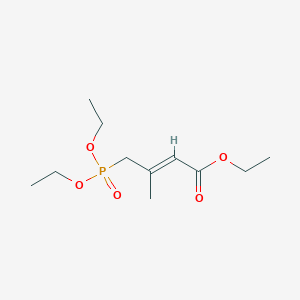

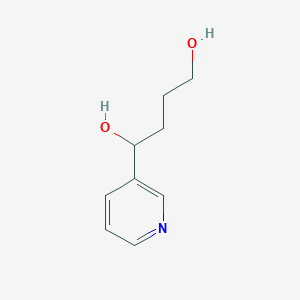

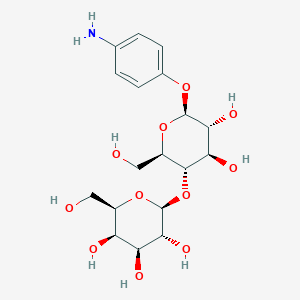

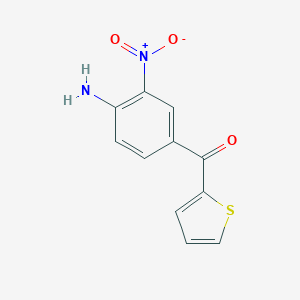

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]

ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.

A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]

A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []

A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []

ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.

A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]

A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)